molecular formula C4H3BrN2O2 B015302 5-Bromouracil CAS No. 51-20-7

5-Bromouracil

Cat. No. B015302
CAS RN: 51-20-7
M. Wt: 190.98 g/mol
InChI Key: LQLQRFGHAALLLE-UHFFFAOYSA-N
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Description

5-Bromouracil is a brominated derivative of uracil, one of the four nucleobases in the nucleic acid of RNA. It has been extensively studied for its various properties and behaviors in different contexts, including its photochemical reactivity and its potential applications in molecular biology and cancer therapy.

Synthesis Analysis

5-Bromouracil-2-C14 was synthesized and administered to a human with leukemia, demonstrating conversion to urinary uracil and reduction and cleavage of the pyrimidine ring (Pahl, Gordon, & Ellison, 1959). Additionally, 5-Bromouracil derivatives reacted with carbanions to yield various substituted uracils and other compounds, depending on the structure of the active methylene compounds used (Hirota et al., 1986).

Molecular Structure Analysis

The molecular structure of 5-Bromouracil was studied using techniques like FTIR and FT-Raman spectroscopy. Quantum chemical calculations supported the assignments of observed wavenumbers. Specific scale factors were deduced for predicted wavenumbers of 5-Bromouracil (Rastogi et al., 2007). Additionally, X-ray diffraction techniques were used to study the crystal structure of 1-ethyl-5-bromouracil in different forms (Mizuno et al., 1970).

Chemical Reactions and Properties

5-Bromouracil undergoes various photochemical reactions. For instance, it forms an intermediate cyclobutane phodoadduct with uracil upon UV irradiation, which undergoes further transformations to form 5,5'-bipyrimidine type adducts (Lepczyńska et al., 2012).

Physical Properties Analysis

The physical properties of 5-Bromouracil, particularly in relation to its interaction with light and radiation, have been a focus of research. For example, its role as a radiosensitizer and its behavior upon ultraviolet excitation have been explored through quantum chemistry calculations and non-adiabatic dynamics simulations (Peccati, Mai, & González, 2016).

Chemical Properties Analysis

The chemical properties of 5-Bromouracil include its reactivity in the presence of bisulfite buffers, resulting in the formation of uracil and other compounds. Kinetic data indicated a second-order reaction with respect to total bisulfite concentration, suggesting the participation of sulfite or bisulfite in the reaction (Sedor & Sander, 1974).

Scientific Research Applications

  • Mutation Enhancement in Neurospora Crassa : 5-Bromouracil increases mutation frequency in Neurospora crassa, an ultraviolet-sensitive strain, by interfering with post-replication repair (Nemerofsky, 1977).

  • Radiosensitization and Molecular Biology Applications : It acts as a potent radiosensitizer, suggesting potential applications in molecular biology and cancer therapy (Peccati, Mai, & González, 2016).

  • Reverse Mutation Rates : 5-Bromouracil enhances reverse mutation rates in Neurospora crassa when combined with ultraviolet irradiation, leading to a significant increase in mutation frequency (Nemerofsky, 1975).

  • Growth Inhibition in Plants : At high concentrations, it inhibits growth and rhizogenesis in tomato seedlings, and this inhibition can be reversed by deoxythymidine (Guillot, 1971).

  • Energy Transfer in DNA Models : 5-Bromouracil in DNA models transfers electronic excitation energy to components with the lowest triplet state, enabling long-range energy transfer over at least 200 base pairs (Lillicrap & Fielden, 1971).

  • Inhibition of DNA Synthesis in Yeast Cells : Treatment in yeast cells results in DNA synthesis inhibition and an increase in sectored colonies (Siddiqi, 2009).

  • Genotoxic Effects in Medicinal Herbs : It induces mispairing during DNA replication in Cichorium intybus, affecting cytomorphological characters (Jafri, Khan, & Gulfishan, 2011).

  • Herbicide Properties : As a herbicide, it is a direct inhibitor of photosynthesis at the chloroplast level (McGAHEN & Hoffmann, 1966).

  • Metabolism in Humans : It undergoes extensive reduction and cleavage of the pyrimidine ring in humans and other species, converting to urinary uracil (Pahl, Gordon, & Ellison, 1959).

  • Biological Effects in Bacteria : Its incorporation into bacteria and bacteriophage DNA has significant biological effects, including mutagenesis and heredity determinants (Ephrati-Elizur & Zamenhof, 1959).

  • Effects on Mammalian Cells : Incorporation into DNA of HeLa cells leads to unbalanced growth and loss of cell viability (Hakala, 1959).

  • Molecular Structure Analysis : The vibrational spectra, molecular geometry, and atomic charges of 5-bromouracil were determined using various spectroscopic and computational techniques (Rastogi et al., 2007).

  • Stability in Microcosmic Environment : In a microcosmic environment with metal ions, 5-bromouracil is less stable than uracil, but metal ions can affect its tautomerization process (Hu, Li, Zhang, & Han, 2007).

  • Photochemical Lesions in DNA : Ultraviolet light produces photochemical lesions in DNA containing 5-bromouracil, influencing its biological effects (Hutchinson, 1973).

  • Mutagenic Properties and Excited States Behavior : The tautomeric model of its mutagenic activity can be refuted, suggesting a new mechanism based on its behaviors in triplet excited states (Hanus, Kabelác, Nachtigallová, & Hobza, 2005).

Safety And Hazards

5-Bromouracil can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

5-Bromouracil has potential applications in molecular biology and cancer therapy . Its use as a strong radiosensitizer is being explored .

properties

IUPAC Name

5-bromo-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
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InChI Key

LQLQRFGHAALLLE-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)Br
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Molecular Formula

C4H3BrN2O2
Record name 5-BROMOURACIL
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DSSTOX Substance ID

DTXSID2058758
Record name 5-Bromouracil
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Molecular Weight

190.98 g/mol
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Physical Description

5-bromouracil is a white powder. (NTP, 1992), Solid; [Merck Index] White to off-white powder; [Acros Organics MSDS]
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 815 mg/L, temp not specified
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Vapor Pressure

0.00000023 [mmHg]
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Mechanism of Action

/Among/ halogenated pyrimidines ... if one compares the van der Waals radii of the various 5-position substituents, the dimension of the fluorine atom resembles that of hydrogen /ie, uracil/, whereas the bromine and iodine atoms are larger and close in size to the methyl group /ie, thymine/ ... /Pyrimidine analogs/, Cultivation of E. coli cells in the presence of 5-bromodeoxyuridine (BUdR) leads to formation of lesions in the cellular DNA which affect its secondary structure, as reflected by changes in temperature profiles. Such DNA contains single-stranded regions susceptible to endonuclease S1. One of the major sources of the BU-induced lesions appears to be dehalogenation of incorporated 5-bromouracil (BU) residues, with accompanying formation of uracil. The presence of uracil residues in such DNA was demonstrated directly by chromatography of hydrolyzates, and by the susceptibility of such residues to uracil-DNA glycosylase. The number of uracil residues was dependent on the extent of damage in the DNA, and decreased during the DNA repair that accompanied reactivation of bromouracil-inactivated cells. Dehalogenation of incorporated BU presumably results in formation of apyrimidinic sites by uracil-DNA glycosylase, and then single-strand nicks either by AP-endonuclease and/or dehalogenation. The findings are relevant to the mechanism of BU-induced mutagenesis., The early studies are recounted, that led to the discovery of the ubiquitous process of DNA excision repair, followed by a review of the pathways of transcription-coupled repair (TCR) and global genomic nucleotide excision repair (GGR). Repair replication of damaged DNA in UV-irradiated bacteria was discovered through the use of 5-bromouracil to density-label newly synthesized DNA. This assay was then used in human cells to validate the phenomenon of unscheduled DNA synthesis as a measure of excision repair and to elucidate the first example of a DNA repair disorder, xeroderma pigmentosum. Features of the TCR pathway (that is defective in Cockayne syndrome (CS)) include the possibility of "gratuitous TCR" at transcription pause sites in undamaged DNA. The GGR pathway is shown to be controlled through the SOS stress response in E. coli and through the activated product of the p53 tumor suppressor gene in human cells. These regulatory systems particularly affect the efficiency of repair of the predominant UV-induced photoproduct, the cyclobutane pyrimidine dimer, as well as that of chemical carcinogen adducts, such as benzo(a)pyrene diol-epoxide. Rodent cells (typically lacking the p53-controlled GGR pathway) and tumor virus infected human cells (in which p53 function is abrogated) are unable to carry out efficient GGR of some lesions. Therefore, caution should be exercised in the interpretation of results from such systems for risk assessment in genetic toxicology. ..., The incorporation of bromouracil into the deoxyribonucleic acid (DNA) of bacteria and viruses has been explained on the basis that bromouracil is similar to thymine in its ability to form hydrogen bonds with adenine. Enzymatic experiments support this interpretation. Bromouracil incorporation into DNA proceeds via bromouracil deoxynucleoside triphosphate, which is an effective substitute for thymine deoxynucleoside triphosphate in the replication of DNA. Results with this and other base analogues have shown that the enzymatic replication of DNA is governed by pairing of a 6-aminopyrimidine to a 6-ketopurine (e.g., cytosine to guanine) and of a 6-ketopyrimidine to a 6-aminopurine (e.g., thymine to adenine). Several questions might be raised about this generalization. First, the accuracy previously achieved in measuring in vitro incorporation disclosed deviations from this rule only when they occurred with a frequency greater than 0.02 per cent. Would a more sensitive technique reveal pairing errors occurring at an even lower frequency? Second, the incorporation of bromouracil into viral or bacterial DNA is associated with an increase in the mutation rate; mutations due to occasional pairing of guanine with tautomeric forms of thymine or bromouracil that resemble cytosine has been suggested by Watson and Crick and Freese. Matching of bromouracil with guanine instead of with adenine leads, in subsequent replications, to a G-C pair in place of an original A-T. Would the presence of bromouracil in a DNA primer increase the incidence of "incorporation errors" when the DNA is enzymatically replicated? Finally, Shapiro and Chargaff determined the yield of pyrimidine nucleotides and oligonucleotides after acid hydrolysis of bromouracil-substituted Escherichia coli DNA and concluded that the inclusion of bromouracil in DNA led to drastic changes in the over-all arrangement of the bases. It was therefore important to check this conclusion by another method, for example, by analysis of nearest-neighbor base sequences. The availability of a DNA-like polymer made up exclusively of A and T arranged in alternating sequence (dAT polymer)7 made possible the synthesis of the analogous dABU polymer. These polymers are ideal primers for studying the mismatched incorporation of G residues. Using an assay that would have revealed one G residue per 105 A and T nucleotides polymerized, /the authors/ failed to observe G incorporation in dAT-primed reactions. However, with dABU as primer, the incorporation of G was unequivocal; it occurred at frequencies ranging from 1 per 2,000 to 1 per 25,000 nucleotides polymerized. These "errors" induced by BU are 2 to 3 orders of magnitude too low in frequency to account for the nucleotide disarrangement reported by Shapiro and Chargaff. /The authors/ therefore determined the nucleotide sequences in bromouracil-substituted E. coli DNA by the nearest-neighbor analysis; arrangement of nucleotides was indistinguishable from that in the normal sample. Enzymatic replication of a DNA-like polymer which contains only adenine and thymine residues (dAT polymer) revealed no detectable incorporation of guanine residues. The level of sensitivity of these experiments shows the frequency of "aberrant" guanine incorporation to be less than one residue per 28,000-580,000 adenine and thymine nucleotides polymerized. In the replication of an analogous polymer containing bromouracil in place of thymine (dABU polymer), the incorporation of guanine was unequivocal. It occurred at a frequency of one per 2,000 to 25,000 adenine and thymine nucleotides polymerized. Analysis of the sequential arrangement of the incorporated guanine residues in the synthesized product showed the nearest neighboring base to be bromouracil, guanine, and adenine with frequencies of 41, 42, and 17%, respectively. Current theories /in 1962/ of bromouracil mutagenesis, if applied to the replication of this polymer, would have predicted the incorporation of guanine exclusively next to bromouracil. The nearest-neighbor nucleotide sequences of normal E. coli DNA were compared with those of bromouracil-substituted E. coli DNA and found to be indistinguishable (-42%). This analysis does not support a contention based on results from acid hydrolysis of DNA that drastic changes in sequence result from substitution of bromouracil in E. coli DNA., ... The radiosensitization properties of BrdUrd result primarily from the electrophilic nature of the bromine, making it a good leaving group and leading to the irreversible formation of the uridine-yl radical (dUrd(.)) or the uridine-yl anion (dUrd(-)) upon addition of an electron. The radiolytic loss of the bromine atom is greatly suppressed in double-stranded compared to single-stranded DNA. Thus /the authors/ propose that the radiosensitization effects of bromouracil in vivo will likely be limited to single-strand regions such as found in transcription bubbles, replication forks, DNA bulges and the loop region of telomeres. /The authors believe that their /results may have profound implications for the clinical use of bromodeoxyuridine (BrdUrd) as a radiosensitizer as well as for the development of targeted radiosensitizers.
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Product Name

5-Bromouracil

Color/Form

Prisms from water

CAS RN

51-20-7
Record name 5-BROMOURACIL
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Melting Point

590 °F (NTP, 1992), 310 °C
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Synthesis routes and methods

Procedure details

39.4 g (0.35 mol) of uracil are dissolved in 200 ml of acetic acid, and the mixture is warmed to 70° C. The mixture is added dropwise over the course of 2 hours to a solution of 20 ml (0.38 mol) of bromine dissolved in 200 ml of acetic acid. The orange suspension is held at 70° C. overnight and then cooled to 0°-5° C. The precipitate obtained is filtered off, washed with 200 ml of cold water and dried, giving 60.2 g of 5-bromouracil (89.7% of theory).
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,650
Citations
S Benzer, E Freese - … of the National Academy of Sciences, 1958 - National Acad Sciences
… allowed to burst inthe presence of sulfanilamide and 5-bromouracil. A culture of B was prepared by … of 5-bromouracil and 4 X 104 particles of T4 standard-type phage'8 were introduced …
Number of citations: 292 www.pnas.org
X Hu, H Li, J Ding, S Han - Biochemistry, 2004 - ACS Publications
… 5-bromouracil and found that HOBr generated by eosinophil peroxidase oxidizes uracil to 5-bromouracil … works about the mutagenicity of 5-bromouracil except that of Orozco ( 24). …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
H Sugiyama, Y Tsutsumi, I Saito - Journal of the American …, 1990 - ACS Publications
… Replacement of thymine in DNA by 5-bromouracil (BrU) has long been known to enhance photosensitivity with respect to DNA-protein photo-cross-linking,1 single- and double-strand …
Number of citations: 188 0-pubs-acs-org.brum.beds.ac.uk
S Greer - Microbiology, 1960 - microbiologyresearch.org
… The effect was proportional to the extent of incorporation of 5-bromouracil … 5-bromouracil did not show this sensitization effect. The increase in UV sensitivity caused by 5-bromouracil …
Number of citations: 186 www.microbiologyresearch.org
F Hutchinson - Quarterly Reviews of Biophysics, 1973 - cambridge.org
… The compound 5-bromouracil (BrU) may be incorporated into DNA in place of its analog thymine. This review is concerned with the photochemical lesions produced by the action of …
Number of citations: 270 0-www-cambridge-org.brum.beds.ac.uk
JD Zimbrick, JF Ward, LS Myers - International Journal of …, 1969 - Taylor & Francis
Pulse- and steady-state radiolysis techniques were combined in a comparative study of the radiation chemistry of aqueous oxygen-free solutions of 5-bromouracil (BU) and thymine (T). …
H Abdoul-Carime, MA Huels, F Brüning… - The journal of …, 2000 - pubs.aip.org
… We report measurements of dissociative electron attachment (DEA) to gaseous 5-bromouracil (BrU) for incident electron energies between 0 and 16 eV. Low energy electron impact on …
Number of citations: 143 pubs.aip.org
F Kossoski, MTN Varella - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
… states of the potential radiosensitisers 5-bromouracil and 5-… to have resonant character in 5-bromouracil, and bound-state … around 1.5 eV in both 5-bromouracil and 5-iodouracil, while …
Number of citations: 29 0-pubs-rsc-org.brum.beds.ac.uk
R Abouaf, J Pommier, H Dunet - International Journal of Mass Spectrometry, 2003 - Elsevier
We have compared the negative ion production processes in thymine (T) and 5-bromouracil (BrU) after impact of low energy electrons (0–2eV). In agreement with earlier studies we …
BJ Swanson, JC Kutzer, TH Koch - Journal of the American …, 1981 - ACS Publications
… Replacement of thymine in DNA by 5-bromouracil (BU) … to couple photochemically with 5-bromouracil and 5-bromouradine… photochemical processes of 5-bromouracil which leadto DNA …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk

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